(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

Chiral building block Enantiomeric purity Stereospecific synthesis

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a chiral, enantiomerically defined pyrrolidine derivative bearing a 3-fluoro-2-nitrophenoxy substituent at the 3-position of the pyrrolidine ring, stabilized as its hydrochloride salt. The compound possesses a single stereogenic center (3S absolute configuration) and combines a saturated nitrogen heterocycle with an electron-deficient aromatic ether bearing both fluorine and nitro functionalities.

Molecular Formula C10H12ClFN2O3
Molecular Weight 262.67
CAS No. 1286208-06-7
Cat. No. B2988456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
CAS1286208-06-7
Molecular FormulaC10H12ClFN2O3
Molecular Weight262.67
Structural Identifiers
SMILESC1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl
InChIInChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m0./s1
InChIKeyVAPJKBIWYOZJPM-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride (CAS 1286208-06-7): A Chiral Pyrrolidine Building Block for Stereospecific Synthesis


(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a chiral, enantiomerically defined pyrrolidine derivative bearing a 3-fluoro-2-nitrophenoxy substituent at the 3-position of the pyrrolidine ring, stabilized as its hydrochloride salt. The compound possesses a single stereogenic center (3S absolute configuration) and combines a saturated nitrogen heterocycle with an electron-deficient aromatic ether bearing both fluorine and nitro functionalities [1]. This substitution pattern creates a versatile intermediate scaffold, where the nitro group serves as a precursor for amine formation via reduction, the fluorine atom modulates electronic properties and metabolic stability, and the secondary amine within the pyrrolidine ring enables further N-functionalization [2]. Commercial availability with defined enantiomeric purity (95%–98%) supports its use in medicinal chemistry programs requiring stereochemically pure building blocks for structure-activity relationship (SAR) exploration .

Why Generic Substitution Fails for (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride: Stereochemical and Regioisomeric Fidelity Requirements


Pyrrolidine-based building blocks with 3-aryloxy substitution cannot be treated as interchangeable commodities. The absolute configuration at the pyrrolidine 3-position directly governs the three-dimensional presentation of the aryloxy pharmacophore in downstream target molecules; in published pyrrolidine-based inhibitor series, enantiomeric pairs have shown up to 6-fold differences in target potency (e.g., (R)- vs (S)-3-nitrophenoxy ethers: AChE IC50 1.31 µM vs 7.22 µM) [1]. Furthermore, the specific regiochemistry of the 3-fluoro-2-nitrophenoxy substituent—as opposed to 4-fluoro-2-nitrophenoxy, 5-fluoro-2-nitrophenoxy, or non-fluorinated 3-nitrophenoxy analogs—determines both the electronic character of the aromatic ring during subsequent nitro reduction and the lipophilicity profile of intermediates (measured LogP differences of ~0.3–0.8 log units between fluoro- and non-fluoro analogs) . Routine procurement of racemic material or regioisomeric analogs introduces uncontrolled variables that propagate through multi-step synthetic sequences, potentially invalidating SAR conclusions and requiring costly re-synthesis.

Quantitative Differentiation Evidence for (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride vs. Closest Analogs


Enantiomeric Configuration Identity: (S)- vs (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

The (S)-enantiomer (CAS 1286208-06-7) and (R)-enantiomer (CAS 1286208-77-2) are non-superimposable mirror images with identical molecular formulae (C10H12ClFN2O3, MW 262.67) and identical computed LogP (1.8964) and TPSA (64.4 Ų) [1]. However, they are differentiated by their absolute configuration at the pyrrolidine 3-position: (3S) for the target compound (InChI stereodescriptor /t7-;/m0./s1) vs (3R) for the comparator (InChI stereodescriptor /t7-;/m1./s1) [1]. In the closely related 3-nitrophenoxy pyrrolidine ether class, enantiomeric pairs exhibit substantially divergent biological activity; (R)-11e (N-benzyl-3-(3-nitrophenoxy)pyrrolidine) inhibited acetylcholinesterase with an IC50 of 1.31 ± 0.42 µM, while (S)-11e gave an IC50 of 7.22 ± 0.25 µM—a 5.5-fold potency difference attributable solely to stereochemistry [2]. For a different assay in the same study, (R)-11e showed IC50 = 6.4 µM whereas the (S)-isomer was inactive (>100 µM) [2].

Chiral building block Enantiomeric purity Stereospecific synthesis

Fluorine Substitution Effect: Lipophilicity (LogP) and Polar Surface Area (TPSA) vs Non-Fluorinated 3-Nitrophenoxy Analog

The target compound incorporates a 3-fluoro substituent on the 2-nitrophenoxy ring, differentiating it from the non-fluorinated analog, 3-(3-nitrophenoxy)pyrrolidine hydrochloride (CAS 1425040-08-9). Computed physicochemical parameters reveal that fluorine substitution reduces LogP from 2.19 (free base) or 1.34 (HCl salt) for the non-fluoro analog to 1.90 for the target (S)-3-fluoro-2-nitrophenoxy compound, a decrease of 0.29–0.85 log units depending on the comparator form . Concurrently, TPSA decreases from 67.08 Ų (non-fluoro free base) to 64.4 Ų for the fluorinated target, a difference of 2.7 Ų . These shifts are consistent with the electron-withdrawing effect of the ortho-fluorine atom, which modulates hydrogen-bond acceptor capacity of the adjacent nitro group and alters overall molecular polarity.

Lipophilicity modulation Fluorine scan Physicochemical profiling

Regioisomeric Differentiation: 3-Fluoro-2-nitrophenoxy vs 4-Fluoro-2-nitrophenoxy Substitution Pattern

The target compound bears fluorine at the 3-position relative to the phenoxy oxygen (meta to the ether linkage), while the regioisomeric comparator (S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride (CAS 1286208-42-1) positions fluorine at the 4-position (para to the ether linkage). Both are commercially available from the same supplier at equivalent purity (95.0%) and identical molecular weight (262.67) . The 3-fluoro substitution places the electronegative fluorine adjacent to the nitro group (ortho relationship), creating a distinct electron-withdrawing pattern that affects the reduction potential of the nitro group and the reactivity of the aryl ring toward nucleophilic aromatic substitution. In contrast, the 4-fluoro isomer has fluorine meta to the nitro group, resulting in a different electronic push-pull system within the aromatic ring. The procurement cost difference is minimal (£542/g vs £550/g for 1 g scale), indicating that selection should be driven by the desired electronic and steric profile of the downstream target rather than cost considerations .

Regioisomer comparison Electronic effects Synthetic intermediate selectivity

Fluorine Impact in Pyrrolidine-Based Inhibitors: Class-Level Evidence from Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Crystallography

X-ray co-crystal structures of fluorinated chiral pyrrolidine inhibitors bound to neuronal nitric oxide synthase (nNOS) demonstrate that fluorine atoms on the aryl ring participate in specific interactions with the enzyme active site, contributing to both potency and isoform selectivity over endothelial NOS (eNOS) [1]. While the specific inhibitors studied in the J. Med. Chem. 2011 publication are not identical to the target compound, the structural class—chiral 3-substituted pyrrolidines with fluorinated aromatic appendages—is directly relevant. The crystal structures revealed that fluorine atoms influence the binding mode by engaging in orthogonal dipolar interactions and modulating the pKa of adjacent functional groups, effects that are sensitive to the fluorine substitution pattern [1]. This class-level evidence supports the rationale for selecting specific fluorinated regioisomers and enantiomers of 3-(nitrophenoxy)pyrrolidine building blocks, as the positioning of fluorine directly impacts downstream target binding.

Fluorine substitution effects Nitric oxide synthase inhibition Crystallographic binding analysis

Optimal Research and Industrial Application Scenarios for (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride


Synthesis of Enantiomerically Pure nNOS Inhibitor Candidates Requiring Defined Stereochemistry

Programs seeking to develop selective neuronal nitric oxide synthase inhibitors can employ (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride as a chiral intermediate. The (3S) configuration provides a defined spatial orientation for the aryloxy group, which in published nNOS inhibitor co-crystal structures has been shown to be critical for achieving isoform selectivity over eNOS [1]. The 3-fluoro-2-nitrophenoxy substituent can be reduced to the corresponding aniline for further functionalization, while the secondary pyrrolidine amine serves as an anchor point for installing selectivity-conferring tail groups. Use of the (S)-enantiomer rather than the racemate eliminates the need for chiral resolution at later synthetic stages, where separation of diastereomeric final compounds is often impractical [1].

Chiral Building Block for Acetylcholinesterase (AChE) Inhibitor SAR Studies

Based on class-level evidence that enantiomeric 3-nitrophenoxy pyrrolidines exhibit up to 5.5-fold differences in AChE inhibitory potency ((R)-11e IC50 1.31 µM vs (S)-11e IC50 7.22 µM), the enantiomerically pure (S)-form of the 3-fluoro-2-nitrophenoxy analog can serve as a stereochemically defined starting material for synthesizing fluorinated AChE inhibitor libraries [2]. The 3-fluoro substitution provides a spectroscopic handle (19F NMR) for monitoring reaction progress and assessing metabolic stability of downstream compounds. Procurement of the single enantiomer ensures that observed SAR trends reflect genuine structural modifications rather than variable enantiomeric composition across library members.

Intermediate for Fluorine-Containing Pharmaceutical Candidates Requiring Nitro Group Reduction

The juxtaposition of fluorine at the 3-position and nitro at the 2-position on the phenoxy ring creates a distinctive electronic environment suitable for chemoselective nitro reduction to the corresponding aniline [3]. This ortho-fluoro-nitro arrangement imparts different reduction kinetics compared to the 4-fluoro or non-fluorinated analogs, as the electron-withdrawing fluorine adjacent to the nitro group lowers the electron density at the reaction center. The resulting 3-fluoro-2-aminophenoxy intermediate can then be elaborated via amide coupling, sulfonamide formation, or reductive amination to access diverse chemotypes. The defined (S)-stereochemistry at the pyrrolidine ensures that the entire downstream chemical series maintains consistent absolute configuration.

Physicochemical Property Screening in Parallel Library Synthesis

For medicinal chemistry programs employing parallel synthesis to optimize lead series, (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride offers a defined LogP of 1.90 and TPSA of 64.4 Ų, placing it within favorable property space for CNS drug candidates (LogP 1–4, TPSA < 90 Ų) . Compared to the non-fluorinated 3-nitrophenoxy analog (free base LogP 2.19, TPSA 67.08 Ų), the fluoro-substituted building block provides reduced lipophilicity and polar surface area, which statistical analyses have correlated with improved solubility and reduced off-target promiscuity . Systematic comparison of fluoro- vs non-fluoro building blocks in parallel library formats can generate matched molecular pair data to quantify the fluorine substitution effect on key drug-likeness parameters.

Quote Request

Request a Quote for (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.